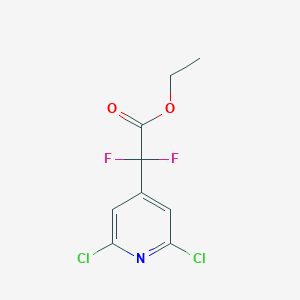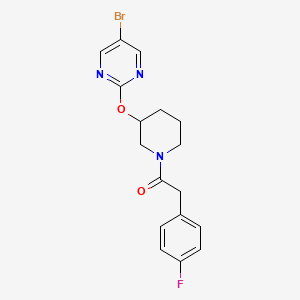
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C17H17BrFN3O2 and its molecular weight is 394.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Several studies have focused on the synthesis and characterization of compounds with structural elements similar to "1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone". For instance, the study by Balderson et al. (2007) investigates hydrogen-bonding patterns in enaminones, including compounds with bromophenyl and piperidinyl elements. This research highlights the role of intramolecular hydrogen bonding in determining the structural stability and arrangements of such molecules, which could be relevant for understanding the chemical behavior of the compound (Balderson, Fernandes, Michael, & Perry, 2007).
Pharmaceutical Chemistry Applications
The process development of Voriconazole, a broad-spectrum triazole antifungal agent, by Butters et al. (2001), involves synthetic pathways that could be analogous to those used in the synthesis of the compound of interest. This study provides insights into diastereocontrol and stereochemistry in organic synthesis, which are crucial for the development of pharmaceutical agents (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001).
Material Science and Catalysis
Darvishzad et al. (2019) introduced a piperazine-based dicationic Bronsted acidic ionic salt for the synthesis of (thio)barbituric acid derivatives in water. This study showcases the application of similar chemical structures in catalysis and material science, underscoring the versatility of piperidinyl-containing compounds in facilitating chemical reactions under environmentally benign conditions (Darvishzad, Daneshvar, Shirini, & Tajik, 2019).
Neuroleptic and Analgesic Activities
Iorio, Reymer, and Frigeni (1987) explored the combined analgesic and neuroleptic activities in N-butyrophenone prodine-like compounds. Their work demonstrates the pharmacological potential of piperidinyl-butyrophenone derivatives in modulating pain and dopamine receptors, highlighting the potential therapeutic applications of structurally similar compounds (Iorio, Reymer, & Frigeni, 1987).
Eigenschaften
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c18-13-9-20-17(21-10-13)24-15-2-1-7-22(11-15)16(23)8-12-3-5-14(19)6-4-12/h3-6,9-10,15H,1-2,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRBXYQZGVVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2929009.png)
![3-(4-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929010.png)
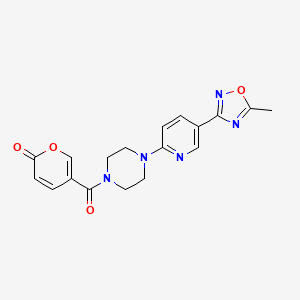
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2929017.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2929020.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929021.png)
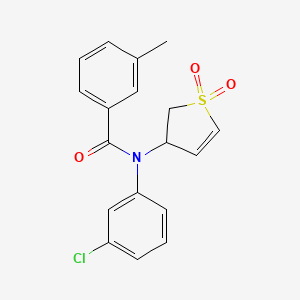
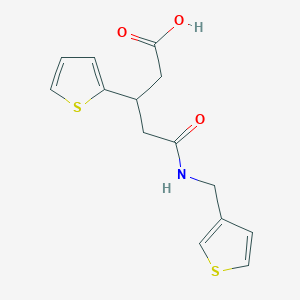
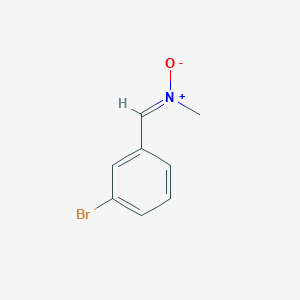
![Ethyl 5-(cyclopentanecarbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2929025.png)

